Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBIKTVOBKHIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735595 | |
| Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823787-15-1 | |
| Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive 3-bromo substituent on the dihydroisoxazole core, render it a valuable precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into the significant role of the 3-bromo-4,5-dihydroisoxazole scaffold as a covalent modifier of biological targets, with a particular focus on its application in the development of novel enzyme inhibitors for therapeutic intervention.
Introduction: The Significance of the 3-Bromo-4,5-dihydroisoxazole Scaffold
The 4,5-dihydroisoxazole (also known as 2-isoxazoline) ring system is a prominent feature in numerous biologically active compounds. The introduction of a bromine atom at the 3-position dramatically influences the chemical reactivity of this heterocycle, transforming it into a potent electrophilic "warhead". This strategic modification allows for the targeted covalent inactivation of nucleophilic residues, such as cysteine, within the active sites of enzymes. This mechanism of action is of profound interest in drug discovery for developing highly potent and selective inhibitors. This compound serves as a versatile starting material for introducing this reactive pharmacophore into more complex molecular architectures.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.
Chemical Structure
The structure of this compound is characterized by a five-membered dihydroisoxazole ring, substituted with a bromine atom at the 3-position and an ethyl carboxylate group at the 5-position.
Caption: Chemical structure of this compound.
Physicochemical Data
A compilation of the key physicochemical properties of the title compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 823787-15-1 | [1][2] |
| Molecular Formula | C₆H₈BrNO₃ | [1][2] |
| Molecular Weight | 222.04 g/mol | [1] |
| IUPAC Name | ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | [3] |
| Appearance | Colorless liquid | [3] |
| Purity | Typically ≥95% | [2][3] |
| Storage | 0-8 °C | [2][3] |
| SMILES | CCOC(=O)C1CC(Br)=NO1 | [2] |
Spectroscopic Properties (Analog-Based)
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 5.2 | dd | 1H | H-5 |
| ~3.5 - 3.9 | m | 2H | H-4 |
| 4.21 | q | 2H | -OCH₂CH₃ |
| 1.30 | t | 3H | -OCH₂CH₃ |
Note: The chemical shifts for the dihydroisoxazole ring protons (H-4 and H-5) are estimations based on similar structures and can be influenced by the solvent and substitution pattern.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester) |
| ~150 | C-3 (C=N) |
| ~80 | C-5 |
| ~62 | -OCH₂CH₃ |
| ~40 | C-4 |
| ~14 | -OCH₂CH₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1600 | C=N stretch |
| ~1200 | C-O stretch (ester) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 221/223 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 176/178 | [M - OCH₂CH₃]⁺ |
| 148/150 | [M - CO₂CH₂CH₃]⁺ |
Synthesis and Reactivity
The primary route for the synthesis of this compound is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.
[3+2] Cycloaddition: The Key Synthetic Strategy
The formation of the 4,5-dihydroisoxazole ring is most commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[4] In the case of this compound, the dipolarophile is ethyl acrylate. The bromonitrile oxide dipole is typically generated in situ from a suitable precursor, such as dibromoformaldoxime, in the presence of a base.
Caption: General scheme for the [3+2] cycloaddition synthesis.
Experimental Protocol: A Generalized Approach
The following is a generalized, self-validating protocol for the synthesis of 4,5-dihydroisoxazole-5-carboxylate derivatives, which can be adapted for the specific synthesis of the title compound.
Step 1: In situ Generation of Bromonitrile Oxide
-
To a stirred solution of dibromoformaldoxime in an appropriate organic solvent (e.g., diethyl ether or dichloromethane), a mild base such as sodium bicarbonate is added.
-
The reaction is typically performed at room temperature. The dehydrobromination of dibromoformaldoxime generates the highly reactive bromonitrile oxide.
Step 2: Cycloaddition Reaction
-
To the solution containing the in situ generated bromonitrile oxide, a solution of ethyl acrylate in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
The reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity of the 3-Bromo-4,5-dihydroisoxazole Core
The bromine atom at the 3-position of the dihydroisoxazole ring is a key determinant of the molecule's reactivity. It acts as a good leaving group, making the C-3 position susceptible to nucleophilic attack. This electrophilic nature is the basis for its utility as a covalent modifier of biological macromolecules.
Applications in Drug Discovery: A Covalent Inhibitor Scaffold
The 3-bromo-4,5-dihydroisoxazole moiety has emerged as a valuable "warhead" for the design of covalent inhibitors targeting a range of enzymes.
Covalent Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway. Upregulation of glycolysis is a hallmark of many cancer cells (the Warburg effect), making GAPDH an attractive target for anticancer drug development.[4][5] Derivatives of 3-bromo-4,5-dihydroisoxazole have been shown to be potent covalent inhibitors of human GAPDH (hGAPDH).[6][7]
The inhibitory mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of GAPDH on the electrophilic C-3 position of the dihydroisoxazole ring, leading to the displacement of the bromide ion and the formation of a stable covalent bond. This irreversible inhibition of GAPDH disrupts the glycolytic pathway, leading to energy depletion and ultimately cell death in cancer cells.[4]
Caption: Mechanism of covalent inhibition of GAPDH.
Structure-Activity Relationship (SAR) Considerations
The substituent at the 5-position of the 3-bromo-4,5-dihydroisoxazole ring plays a crucial role in modulating the potency and selectivity of these inhibitors. While the 3-bromo moiety acts as the reactive "warhead," the group at the 5-position influences the binding affinity of the molecule to the target enzyme. The ethyl carboxylate group in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse substituents at this position to optimize target engagement and pharmacokinetic properties.[8] For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, enabling the exploration of different interactions within the enzyme's binding pocket.
Conclusion
This compound is a highly valuable and versatile building block in contemporary drug discovery. Its synthesis via the efficient [3+2] cycloaddition reaction and the inherent reactivity of the 3-bromo substituent make it an ideal starting point for the development of covalent enzyme inhibitors. The demonstrated success of its derivatives as inhibitors of GAPDH underscores the potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Further exploration of the structure-activity relationships of derivatives of this compound is a promising avenue for the discovery of next-generation covalent drugs.
References
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Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., ... & Conti, P. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. Available from: [Link]
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Donadelli, M., Dando, I., & Bova, S. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers, 14(13), 3153. Available from: [Link]
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Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., ... & Conti, P. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. Available from: [Link]
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Conti, P., Pinto, A., Tamborini, L., De Micheli, C., & Pinto, A. (2019). Covalent Inhibitors of Plasmodium falciparum Glyceraldehyde 3-Phosphate Dehydrogenase with Antimalarial Activity in Vitro. ACS medicinal chemistry letters, 10(4), 590-595. Available from: [Link]
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Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., ... & Conti, P. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. Available from: [Link]
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Semenov, V. V., Ivanov, D. M., & Ksenofontov, A. L. (2020). Effective Synthesis of 3, 4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2020(1), 123-134. Available from: [Link]
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Kotian, S. Y., Kudva, N. U., Rai, K. M. L., & Byrappa, K. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033-1036. Available from: [Link]
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Norman, M. H., Min, J., & Gellman, S. H. (2009). A library of 3-aryl-4, 5-dihydroisoxazole-5-carboxamides. Journal of combinatorial chemistry, 11(3), 467-474. Available from: [Link]
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An In-depth Technical Guide to the Biological Activity of Substituted Isoxazoline Compounds
This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and diverse biological activities of substituted isoxazoline compounds. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers practical protocols to empower further innovation in this dynamic field of medicinal and agricultural chemistry.
Introduction: The Isoxazoline Scaffold - A Privileged Structure in Bioactive Compound Design
The isoxazoline ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms and one double bond.[1] This structural motif is not merely a synthetic curiosity but has emerged as a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[2] Its unique electronic and steric properties, coupled with the relative stability and synthetic accessibility of the ring system, make it an ideal foundation for developing novel bioactive molecules. The weak N-O bond is susceptible to ring-opening, rendering isoxazolines valuable as synthetic intermediates for more complex molecules.[3][4]
Derivatives of the isoxazoline core exhibit an exceptionally broad spectrum of biological activities, including potent insecticidal, acaricidal, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This versatility stems from the fact that the isoxazoline ring acts as a rigid framework, allowing for the precise three-dimensional positioning of various substituent groups to optimize interactions with a wide array of biological targets. This guide delves into the core chemistry, mechanisms of action, and therapeutic potential of this remarkable class of compounds.
Foundational Chemistry: Synthesis of the Isoxazoline Core
The functional diversity of isoxazoline derivatives is made possible by robust and versatile synthetic methodologies. Understanding these synthetic routes is crucial for designing novel compounds with tailored biological activities. The two most prevalent strategies for constructing the isoxazoline ring are 1,3-dipolar cycloaddition and the cyclization of α,β-unsaturated carbonyl compounds.
1,3-Dipolar Cycloaddition
The most general and widely employed method for synthesizing isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[7][8] This reaction is highly efficient and regioselective, allowing for the creation of a diverse library of substituted isoxazolines by varying the substituents on both the nitrile oxide and the alkene starting materials.
The causality behind this method's preference lies in its convergent nature. Two distinct molecular fragments are brought together in a single, high-yield step, which is a cornerstone of efficient chemical synthesis. The choice of alkene and nitrile oxide precursors directly dictates the substitution pattern on the final isoxazoline ring, providing chemists with precise control over the final molecular architecture to probe structure-activity relationships.
Condensation/Cyclization Pathway
Below is a generalized workflow for the synthesis and initial biological screening of novel isoxazoline compounds.
Caption: A generalized workflow for the discovery of bioactive isoxazoline compounds.
Primary Mechanism of Action: Neurotransmission Blockade in Invertebrates
The most well-characterized biological activity of isoxazolines is their potent insecticidal and acaricidal effect, which has led to the development of several highly successful veterinary parasiticides.[6][10] The primary molecular target for this class of compounds is the ligand-gated chloride channels in the nervous system of invertebrates.[11][12]
Isoxazolines are non-competitive antagonists of both gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[1][13][14] In a healthy invertebrate neuron, the binding of neurotransmitters like GABA to these channels opens them, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.
By binding to a site on these channels distinct from the neurotransmitter binding site (an allosteric site), isoxazolines block the channel pore.[6] This action prevents the influx of chloride ions, thereby blocking the inhibitory signal. The result is uncontrolled nervous system activity, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[1][13]
The key to the safety profile of isoxazoline-based parasiticides in mammals is their high selectivity for invertebrate versus mammalian GABA receptors.[13][14] This selectivity ensures that the compounds are highly toxic to fleas and ticks at doses that are well-tolerated by the host animal.[15]
Caption: Mechanism of isoxazoline antagonism at invertebrate GABA-gated chloride channels.
A Broad Spectrum of Biological Activities
While best known as parasiticides, substituted isoxazolines possess a wide array of other biological activities, making them attractive candidates for drug discovery in multiple therapeutic areas.[4][16]
Antiparasitic and Insecticidal Activity
This is the most commercially successful application of isoxazolines. Compounds like fluralaner, afoxolaner, sarolaner, and lotilaner form the basis of leading flea and tick control products for companion animals.[1][6][17] Their success is due to their broad-spectrum efficacy, convenient oral administration, and long duration of action.[10] Agricultural insecticides such as fluxametamide and isocycloseram also utilize the isoxazoline scaffold.[1]
| Compound | Target Organism(s) | Typical Application |
| Afoxolaner | Fleas, Ticks | Canine oral parasiticide[6] |
| Fluralaner | Fleas, Ticks, Mites | Canine & Feline oral/topical parasiticide[1][14] |
| Sarolaner | Fleas, Ticks | Canine oral parasiticide[1][14] |
| Lotilaner | Fleas, Ticks, Demodex mites | Canine & Feline oral parasiticide; Human topical for blepharitis[1] |
| Isocycloseram | Various agricultural pests | Agricultural insecticide[1] |
Anticancer Activity
Several isoxazoline derivatives have demonstrated promising anticancer properties.[3][18] Their mechanisms are varied and target different hallmarks of cancer. For instance, some isoxazole-containing compounds have been shown to inhibit VEGFR-1 and VEGFR-2 tyrosine kinases, which are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][4] Other derivatives have shown cytotoxic activity against various cancer cell lines, including colon, breast, and lung cancer, by inducing apoptosis (programmed cell death).[4][7][8]
A study of bicyclic isoxazoline derivatives identified compounds with IC₅₀ values ranging from 17.7 to 58.8 µM against HCT-116 colon cancer cells.[7][8] Structure-activity relationship (SAR) studies have indicated that the specific substituents on the phenyl rings attached to the isoxazoline core are critical for determining potency and selectivity.[3][4]
Antimicrobial and Antifungal Activity
The isoxazoline scaffold is a fertile ground for the development of new antimicrobial agents.[5] Numerous studies have reported isoxazoline derivatives with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[5][7][9] The presence of specific functional groups, such as nitro moieties or halogenated phenyl rings, has been correlated with enhanced antimicrobial potency.[7][9]
| Compound Type | Target Microbe | Activity Metric | Reference |
| 3-nitroisoxazolines | Bacillus subtilis | MIK: 32 µg/mL | [7] |
| 3-nitroisoxazolines | Candida albicans | MIK: 8-32 µg/mL | [7] |
| Phenyl-substituted isoxazolines | Staphylococcus aureus | Zone of Inhibition | [5] |
Other Therapeutic Areas
The versatility of the isoxazoline scaffold extends to other potential therapeutic applications, including:
-
Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.[3][4]
-
Antiviral: Specific 3-aminoisoxazolines have demonstrated submicromolar activity against the influenza A (H1N1) virus.[7]
-
Neuroprotective: Isoxazole compounds are being investigated for potential use in treating neurodegenerative disorders like Alzheimer's disease.[3][16]
-
Antidiabetic: Some derivatives have shown promise as antidiabetic agents.[3][4]
Pharmacokinetics and Safety Profile
For any compound to be a successful therapeutic or agricultural agent, it must not only be effective but also possess a suitable pharmacokinetic and safety profile.
Pharmacokinetics
In veterinary applications, isoxazolines like afoxolaner are rapidly absorbed after oral administration, reaching maximum blood concentrations within a few hours.[14][15] They are highly protein-bound in the blood, which contributes to their long elimination half-life (often several weeks), allowing for convenient monthly or even quarterly dosing intervals.[15] Excretion is primarily through the biliary route.[15]
-
Afoxolaner (in dogs):
Safety and Toxicity
As discussed, the primary safety feature of isoxazoline parasiticides is their selectivity for invertebrate nerve channels.[11][13] Safety studies in dogs have shown a wide margin of safety, with some compounds being well-tolerated at more than five times the recommended therapeutic dose.[14][15]
However, it is important to note that isoxazoline products have been associated with neurologic adverse reactions in some dogs and cats, including muscle tremors, ataxia (loss of coordination), and seizures.[19] These events can occur in animals with or without a prior history of seizures.[19] While the incidence is considered low, pharmacovigilance data has prompted regulatory agencies like the U.S. FDA to issue alerts to veterinarians and pet owners.[17][19] This underscores the need for caution when administering these drugs to animals with known neurological disorders.[14]
Key Experimental Protocols
To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and evaluation of substituted isoxazoline compounds.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazoline via 1,3-Dipolar Cycloaddition
Objective: To synthesize a representative isoxazoline derivative for biological screening.
Causality: This protocol uses the robust 1,3-dipolar cycloaddition method. An in situ generation of the nitrile oxide from an oxime precursor is chosen for safety and convenience, avoiding the isolation of the potentially unstable nitrile oxide intermediate.
Methodology:
-
Oxime Formation: Dissolve 1 equivalent of a substituted benzaldehyde in ethanol. Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate. Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and pour it into ice water. Collect the precipitated aldoxime by filtration and dry.
-
Nitrile Oxide Generation & Cycloaddition: In a flask, dissolve 1 equivalent of the aldoxime and 1.2 equivalents of a substituted alkene (e.g., styrene) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add a mild oxidizing agent/dehydrating agent portion-wise at 0°C. A common choice is sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst, or N-Chlorosuccinimide (NCS).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup & Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure isoxazoline derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Cup Plate Method)
Objective: To perform a primary screen of a synthesized isoxazoline for antibacterial activity.
Causality: The cup plate (or agar well diffusion) method is a self-validating system for initial screening. It provides a clear, qualitative (and semi-quantitative) measure of a compound's ability to inhibit microbial growth, indicated by a zone of inhibition. Including a standard antibiotic (positive control) and the solvent (negative control) validates the assay's responsiveness and ensures the observed effect is not due to the solvent.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow it to solidify in a laminar flow hood.
-
Inoculum Preparation: Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plates with the prepared bacterial inoculum.
-
Well Creation: Use a sterile cork borer to create uniform wells (cups) in the agar.
-
Sample Preparation: Prepare a stock solution of the test isoxazoline compound in a suitable solvent like Dimethyl sulfoxide (DMSO) at a known concentration (e.g., 100 µg/mL).[5] Prepare a solution of a standard antibiotic (e.g., amoxicillin) at the same concentration to serve as a positive control.
-
Plate Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, the standard antibiotic solution, and the pure solvent (negative control) into separate, labeled wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of complete inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity. Compare the zone of inhibition of the test compound to that of the positive and negative controls.
Future Directions and Conclusion
The isoxazoline scaffold continues to be a highly productive platform for the discovery of new bioactive compounds. Future research is likely to focus on several key areas:
-
Expanding Therapeutic Applications: While dominant in parasitology, focused efforts to optimize isoxazoline derivatives for oncology, infectious diseases, and inflammatory conditions are gaining momentum.[16][18]
-
Overcoming Resistance: In both agriculture and medicine, the development of resistance is an ever-present threat. The synthesis of novel isoxazoline analogs will be crucial for developing agents that can circumvent existing resistance mechanisms.
-
Improving Safety Profiles: For human and animal health applications, further refinement of the isoxazoline structure to enhance selectivity and minimize off-target effects, particularly potential neurotoxicity, remains a high priority.
-
Multi-Targeted Agents: The unique architecture of the isoxazoline ring may allow for the design of single molecules that can modulate multiple targets, a promising strategy for treating complex diseases like cancer.[16]
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Isoxazoline: An Emerging Scaffold in Pesticide Discovery. PubMed. [Link]
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- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity [mdpi.com]
- 8. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. datainsightsmarket.com [datainsightsmarket.com]
- 11. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 12. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
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- 15. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. GABAergic Neurotransmission and Toxicity 3: Isoxazolines [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate in Cancer Research
Introduction: Targeting Cancer Metabolism with a Covalent Inhibitor
The landscape of cancer therapy is continuously evolving, with a growing emphasis on targeting the unique metabolic dependencies of tumor cells. One of the most well-established metabolic hallmarks of cancer is the Warburg effect, a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and survival. Consequently, the enzymes of the glycolytic pathway have emerged as promising targets for novel anticancer agents.[1]
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate belongs to the 3-bromo-4,5-dihydroisoxazole (BDHI) class of compounds, which are recognized as potent covalent inhibitors of the key glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2][3][4] The 3-bromo-4,5-dihydroisoxazole moiety acts as an electrophilic "warhead," forming a covalent bond with the catalytic cysteine residue in the active site of GAPDH, leading to its irreversible inactivation.[4] This targeted inhibition of GAPDH disrupts the glycolytic flux, depletes cancer cells of energy and essential biosynthetic precursors, and ultimately triggers cell death. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cancer research, detailing its mechanism of action and providing robust protocols for its investigation.
Mechanism of Action: Covalent Inhibition of GAPDH and Downstream Cellular Consequences
The primary molecular target of this compound is the glycolytic enzyme GAPDH. This enzyme plays a critical role in the sixth step of glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By covalently modifying the active site cysteine, the compound effectively shuts down this crucial enzymatic step.
The inhibition of GAPDH by 3-bromo-isoxazoline derivatives has been shown to induce a cascade of downstream events that contribute to their anticancer activity, including the induction of apoptosis and autophagy.[2] The disruption of glycolysis leads to a severe energy crisis within the cancer cell, activating cellular stress pathways that can culminate in programmed cell death.
Signaling Pathways Modulated by GAPDH Inhibition
The inhibition of GAPDH extends beyond simple energy depletion, impacting several key signaling pathways that govern cancer cell survival and proliferation. The functional consequences of GAPDH inhibition are multifaceted and can be influenced by the genetic background of the cancer cells, such as their p53 status.
Caption: Covalent inhibition of GAPDH by this compound.
Antiproliferative Activity
While specific IC50 values for this compound are not extensively published, the broader class of 4,5-dihydroisoxazole-5-carboxamide derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines.[5] For instance, certain derivatives have shown potent activity with IC50 values ranging from 4.03 to 104.45 μM against HeLa and MCF-7 cell lines.[5] Given the conserved 3-bromo-4,5-dihydroisoxazole warhead responsible for the covalent inhibition of GAPDH, it is anticipated that the ethyl ester derivative will exhibit a comparable range of antiproliferative efficacy. The table below summarizes the reported activity of a closely related spirocyclic 3-bromo-4,5-dihydroisoxazole derivative (Compound 11) against pancreatic cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) of Compound 11 |
| PaCa-3 | Pancreatic Ductal Adenocarcinoma | ~5 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~15 |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~20 |
| PaCa-44 | Pancreatic Ductal Adenocarcinoma | ~20 |
Experimental Protocols
The following protocols provide a framework for investigating the anticancer properties of this compound.
Protocol 1: In Vitro Cell Viability Assay (Crystal Violet Assay)
This protocol is designed to determine the cytotoxic effects of the compound on cancer cell lines.
Rationale: The crystal violet assay is a simple and reliable method for quantifying cell viability based on the staining of adherent cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arctomsci.com [arctomsci.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound;CAS No.:823787-15-1 [chemshuttle.com]
Application Notes and Protocols for Cysteine Labeling with Dihydroisoxazole Probes
Introduction: A New Frontier in Covalent Labeling
The selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery, enabling the study of protein function, localization, and the development of targeted covalent therapies.[1][2] Cysteine's unique nucleophilicity, owing to its thiol side chain, makes it an ideal target for covalent labeling.[3][4] While a variety of electrophilic "warheads" have been developed for this purpose, emerging chemical scaffolds offer new opportunities for selectivity and reactivity.[5] Among these, the 3-halo-4,5-dihydroisoxazole moiety has been identified as a promising electrophilic warhead for the covalent targeting of cysteine residues.[5][6]
Inspired by the naturally occurring antibiotic acivicin, 3-halo-4,5-dihydroisoxazole probes offer a unique reactivity profile, enabling the selective modification of activated cysteine residues in complex biological systems.[5][6] This document provides a comprehensive guide to the experimental procedures for utilizing dihydroisoxazole-based probes for cysteine labeling, from the underlying mechanism to detailed protocols for various applications and data analysis.
Mechanism of Cysteine Labeling by Dihydroisoxazole Probes
The covalent modification of cysteine by a 3-halo-4,5-dihydroisoxazole probe proceeds through a nucleophilic attack of the cysteine thiolate anion on the electrophilic C3 position of the dihydroisoxazole ring. This attack leads to the opening of the heterocyclic ring and the formation of a stable covalent adduct.
The reactivity of the cysteine thiol is highly dependent on its local microenvironment and the pH of the surrounding buffer, which influences its deprotonation to the more nucleophilic thiolate anion.[3][7] The reaction rate generally increases with higher pH as the concentration of the thiolate anion increases.[7] This pH dependence can be exploited to achieve selectivity for cysteine residues with lower pKa values, which are often found in the active sites of enzymes.[3]
Sources
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design and Synthesis of Spirocyclic 3-Bromo-4,5-dihydroisoxazole Inhibitors
Executive Summary
This application note details the rational design and synthetic protocols for spirocyclic 3-bromo-4,5-dihydroisoxazoles (BDHIs) . While traditional planar heterocycles often suffer from poor solubility and metabolic liability, spirocyclic scaffolds offer increased
The 3-bromo-isoxazoline moiety serves a dual function in drug discovery:
-
Versatile Intermediate: A handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to generate diverse libraries.
-
Covalent Warhead: An electrophilic trap capable of targeting nucleophilic cysteine residues in enzymes such as hGAPDH (human Glyceraldehyde-3-phosphate dehydrogenase).
This guide provides a validated workflow from scaffold construction via [3+2] cycloaddition to biological validation.
Design Logic: The Spiro Advantage
The transition from flat, aromatic inhibitors to spirocyclic analogues is driven by the need to improve physicochemical properties without sacrificing potency.
Structural Rationale
-
Conformational Restriction: The spiro fusion locks the isoxazoline ring relative to the cycloalkane core. This reduces the entropic penalty of binding (
) compared to flexible linear analogues. -
Metabolic Stability: Spirocycles lack the exposed, oxidizable positions common in planar aromatics, often reducing clearance rates.
-
The 3-Bromo Handle: Unlike the stable 3-alkyl/aryl variants, the 3-bromo position allows for late-stage diversification.
Workflow Visualization
The following diagram illustrates the critical path from precursor selection to lead optimization.
Figure 1: Strategic workflow for generating spiro-isoxazoline libraries. The central scaffold allows bifurcation into covalent inhibitors or diversified ligands.
Synthetic Protocol: Scaffold Construction via [3+2] Cycloaddition
The core challenge in synthesizing 3-bromo-isoxazolines is the instability of the nitrile oxide intermediate. The protocol below utilizes dibromoformaldoxime (DBFO) as a precursor, which generates the reactive bromonitrile oxide in situ.
Safety Warning (Critical)
Hazard: Dibromoformaldoxime (DBFO) and its nitrile oxide derivatives are potentially energetic. Large-scale batch accumulation of the nitrile oxide must be avoided. The protocol below uses controlled, slow addition to maintain low steady-state concentrations of the reactive species.
Materials
-
Substrate: Methylene-cyclohexane or substituted exocyclic alkene (1.0 equiv).
-
Reagent: Dibromoformaldoxime (DBFO) (1.2 equiv).
-
Base:
or (solid or aqueous solution). -
Solvent: Ethyl Acetate (EtOAc) or DCM/Water biphasic system.
Step-by-Step Protocol
-
Precursor Preparation: Synthesize DBFO from glyoxylic acid and hydroxylamine followed by bromination, or purchase commercially. Note: If synthesizing, keep temperature < 20°C to prevent decomposition.
-
Reaction Setup (Biphasic Method):
-
Dissolve the exocyclic alkene (e.g., 5 mmol) in EtOAc (20 mL).
-
Add solid
(15 mmol, 3.0 equiv) to the stirring solution. -
Crucial Step: Add DBFO (6 mmol, 1.2 equiv) dropwise as a solution in EtOAc over 30–60 minutes at room temperature.
-
Why? Slow addition prevents the dimerization of bromonitrile oxide into furoxans, ensuring the dipole reacts preferentially with the alkene.
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 8:1). The 3-bromo-isoxazoline product is typically less polar than the oxime.
-
Reaction time is typically 2–12 hours.
-
-
Workup:
-
Quench with water (20 mL).
-
Extract aqueous layer with EtOAc (2 x 15 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography on silica gel.
-
Stability Note: 3-bromo-isoxazolines are generally stable on silica but should not be stored in strong basic media for extended periods.
-
Data Summary: Typical Yields
| Substrate (Alkene) | Product (Spiro-Isoxazoline) | Yield (%) | Regioselectivity |
| Methylene-cyclohexane | Spiro[cyclohexane-1,5'-isoxazoline] | 92% | >99:1 |
| N-Boc-4-methylene-piperidine | Spiro[piperidine-4,5'-isoxazoline] | 88% | >99:1 |
| 1-Methylene-tetralin | Spiro[tetralin-1,5'-isoxazoline] | 76% | 95:5 |
Diversification Protocol: The Suzuki-Miyaura Coupling
To transform the 3-bromo scaffold into a high-affinity inhibitor (Path B), a palladium-catalyzed cross-coupling is performed. This installation of an aromatic ring is critical for engaging hydrophobic pockets in targets like BRD4 or MIF.
Reaction Mechanism
The 3-bromo-isoxazoline is an electron-deficient heteroaryl halide. Oxidative addition is facile, but the isoxazoline ring is sensitive to harsh reducing conditions.
Figure 2: Conditions for late-stage diversification of the spiro-scaffold.
Protocol
-
Charge: In a microwave vial, combine the 3-bromo-spiro-isoxazoline (1.0 equiv), Aryl boronic acid (1.5 equiv), and
(0.05 equiv). -
Solvent: Add degassed 1,4-dioxane and 2M aqueous
(3:1 ratio). -
Reaction: Heat at 80°C (oil bath) or 100°C (microwave) for 1–4 hours.
-
Purification: Filter through Celite, concentrate, and purify via HPLC or flash chromatography.
Application Case Study: Covalent Inhibition of hGAPDH[1][2]
Recent studies (e.g., Eur. J. Med. Chem. 2023) have validated spirocyclic 3-bromo-4,5-dihydroisoxazoles as covalent inhibitors of hGAPDH .[1] The bromine atom activates the C-3 position, or the N-O bond acts as a latent electrophile, reacting with the catalytic Cysteine-152.
Biological Assay Protocol (Enzyme Kinetics)
Objective: Determine
-
Reagents:
-
Recombinant hGAPDH (2 nM final).
-
Substrate: Glyceraldehyde-3-phosphate (GAP) and
. -
Buffer: 50 mM sodium pyrophosphate (pH 8.5), 5 mM sodium arsenate.
-
-
Procedure:
-
Incubate hGAPDH with varying concentrations of the spiro-inhibitor (0, 0.1, 1, 10, 50
M) for different time points (0–60 min) at 37°C. -
Trigger reaction by adding GAP (1 mM) and
(0.5 mM). -
Readout: Monitor NADH production continuously at 340 nm using a microplate reader.
-
-
Analysis:
-
Plot the residual enzyme activity (
) vs. pre-incubation time. -
Fit data to a pseudo-first-order decay equation to obtain
. -
Plot
vs. [Inhibitor] to determine (max inactivation rate) and (binding constant).
-
Expected Results
A potent covalent inhibitor in this class should display time-dependent inhibition, with
References
-
Conti, P., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.[1] European Journal of Medicinal Chemistry, 252, 115286.
-
Battilocchio, C., et al. (2017). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.[2][3] Organic Process Research & Development, 21(10), 1588–1594.
-
Pinto, A., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors.[4] Chemistry – A European Journal, 22(41), 14444-14448.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.
Sources
- 1. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines [repository.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nitrile Oxide Cycloaddition Reactions
Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation in their synthetic endeavors. As a versatile method for constructing five-membered heterocycles like isoxazolines and isoxazoles, the 1,3-dipolar cycloaddition of nitrile oxides is invaluable. However, like any chemical reaction, it is not without its nuances and potential for side product formation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles governing these reactions, empowering you to optimize your experiments for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary side product is a high-molecular-weight species that I suspect is a dimer of my nitrile oxide.
Q: I'm observing a significant amount of a byproduct with a mass corresponding to two units of my nitrile oxide. What is this compound, and why is it forming?
A: The most common side product in nitrile oxide cycloaddition reactions is the dimer of the nitrile oxide, which is a furoxan (also known as a 1,2,5-oxadiazole 2-oxide).[1][2][3][4] Nitrile oxides are highly reactive 1,3-dipoles that, in the absence of a suitable dipolarophile (your alkene or alkyne), will readily react with themselves in a [3+3] or a stepwise dimerization process.[5] This dimerization is often a rapid process and can significantly reduce the yield of your desired cycloadduct.[3]
The formation of furoxans is a well-documented and competing reaction pathway in nearly all nitrile oxide cycloadditions.[1][6] The propensity for dimerization is dependent on several factors, including the concentration of the nitrile oxide, the reactivity of the dipolarophile, and the reaction conditions.
Caption: Dimerization of nitrile oxides to form furoxans.
Q: How can I minimize the formation of furoxan byproducts in my reaction?
A: The key to suppressing furoxan formation is to maintain a low concentration of the nitrile oxide at any given time, ensuring that it preferentially reacts with your dipolarophile. The most effective strategy for this is the in situ generation of the nitrile oxide.[1][6] This means generating the nitrile oxide slowly in the presence of the dipolarophile, so it is trapped as it is formed.
Several methods exist for the in situ generation of nitrile oxides:
-
The Mukaiyama Method (Dehydration of Nitroalkanes): This classic method involves the dehydration of a primary nitroalkane using a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of a base (e.g., triethylamine).
-
The Huisgen Method (Dehydrohalogenation of α-Haloaldoximes): This involves the treatment of a hydroximoyl halide (e.g., a chloro- or bromo-oxime) with a base (e.g., triethylamine or potassium bicarbonate) to eliminate HX and generate the nitrile oxide.[3][7]
-
Oxidation of Aldoximes: A milder method involves the oxidation of aldoximes using oxidants like sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or dimethyldioxirane.[2][4]
By slowly adding the generating reagent (e.g., the base or oxidant) to a solution of the nitrile oxide precursor and the dipolarophile, you can keep the instantaneous concentration of the nitrile oxide low, thus favoring the desired cycloaddition over dimerization.
Issue 2: My reaction is sluggish, and I'm still getting significant furoxan formation even with in situ generation.
Q: I'm using an in situ generation method, but the reaction is slow, and I'm still isolating a lot of the furoxan dimer. What can I do to improve the yield of my desired product?
A: This situation suggests that the rate of cycloaddition is not competitive with the rate of dimerization, even at low nitrile oxide concentrations. Here are several factors to consider and troubleshoot:
-
Reactivity of the Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides. If your dipolarophile is electron-rich or sterically hindered, the cycloaddition reaction may be slow. Consider if you can modify your substrate to increase its reactivity. For instance, the introduction of an electron-withdrawing group near the double or triple bond can accelerate the reaction.[8]
-
Reaction Temperature: While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate the rate of nitrile oxide decomposition and dimerization. It is crucial to find an optimal temperature. If you are running your reaction at room temperature, try cooling it to 0 °C or even lower. Conversely, if the reaction is too slow at low temperatures, a modest increase in temperature might be beneficial.
-
Solvent Choice: The choice of solvent can influence the rates of both the cycloaddition and dimerization reactions. Non-polar, aprotic solvents like toluene, benzene, or dichloromethane are commonly used. Protic solvents should generally be avoided as they can react with the nitrile oxide. Experimenting with different solvents can sometimes lead to improved results.
-
Stoichiometry: Ensure you are using an appropriate excess of the dipolarophile. Using 1.5 to 2 equivalents of the alkene or alkyne can help to more effectively trap the in situ generated nitrile oxide.
Caption: A workflow for troubleshooting low-yielding nitrile oxide cycloadditions.
Issue 3: I'm observing other unexpected side products in my reaction mixture.
Q: Besides the furoxan dimer, I'm seeing other byproducts that I can't identify. What are other possible side reactions of nitrile oxides?
A: While furoxan formation is the most common side reaction, nitrile oxides can participate in other undesired transformations:
-
Reaction with Nucleophiles: Nitrile oxides are electrophilic at the carbon atom and can react with nucleophiles.[9] If your reaction mixture contains nucleophiles such as water, alcohols, or amines (which can be present as impurities or as part of your substrate), you may form hydroximic acids, O-alkyl hydroximates, or amidoximes, respectively. Ensure your reagents and solvents are dry and free of nucleophilic impurities.[10]
-
Rearrangement to Isocyanates: Under certain conditions, particularly with sterically hindered nitrile oxides or at elevated temperatures, nitrile oxides can rearrange to form isocyanates. These are also reactive species and can be trapped by nucleophiles or polymerize, leading to a complex mixture of byproducts.
-
Decomposition: Some nitrile oxides are thermally unstable and can decompose, especially those with electron-withdrawing groups.[11] This can lead to the formation of nitriles and other degradation products. Running the reaction at a lower temperature can help mitigate decomposition.
Experimental Protocols
Protocol 1: In Situ Generation of Benzonitrile Oxide via the Huisgen Method and Cycloaddition with Styrene
This protocol details the slow addition of a base to a solution of the hydroximoyl chloride and the dipolarophile to minimize furoxan formation.
Materials:
-
Benzhydroximoyl chloride
-
Styrene
-
Triethylamine (Et3N)
-
Toluene (dry)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add benzhydroximoyl chloride (1.0 eq) and styrene (1.5 eq).
-
Dissolve the solids in dry toluene (approximately 0.1 M concentration with respect to the hydroximoyl chloride).
-
In the dropping funnel, prepare a solution of triethylamine (1.1 eq) in dry toluene.
-
With vigorous stirring, add the triethylamine solution dropwise to the reaction mixture over a period of 1-2 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture will contain triethylammonium chloride as a white precipitate. Filter the mixture through a pad of celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Purification Strategy to Remove Furoxan Byproducts
Furoxans are generally non-polar compounds and can often be separated from the desired, more polar isoxazoline or isoxazole products by standard column chromatography.[12]
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (or diethyl ether)
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the crude material onto the column.
-
Elute the column with a gradient of increasing polarity. The less polar furoxan dimer will typically elute first, followed by the more polar desired cycloadduct.
-
Monitor the fractions by TLC to identify and collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
For particularly challenging separations, other techniques such as preparative HPLC or crystallization may be necessary.
Data Summary
| Side Product | Formation Mechanism | Key Influencing Factors | Mitigation Strategy |
| Furoxan | Dimerization of nitrile oxide | High nitrile oxide concentration, unreactive dipolarophile | In situ generation of nitrile oxide, use of excess dipolarophile |
| Hydroximic Acid | Reaction with water | Presence of water in reagents or solvent | Use of dry solvents and reagents |
| Isocyanate | Thermal rearrangement | Steric hindrance, high temperature | Lower reaction temperature |
| Nitrile | Decomposition | Thermally unstable nitrile oxide | Lower reaction temperature |
References
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(5), 2345. [Link]
-
ResearchGate. (n.d.). Nitrile Oxides | Request PDF. [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Chen, K., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2568. [Link]
-
ResearchGate. (n.d.). (A) Mechanism of 1,3-dipole cycloaddition reaction toward tetrazoles;.... [Link]
-
Chem Help ASAP. (2019, November 15). reactions of nitriles & strong nucleophiles [Video]. YouTube. [Link]
-
MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
-
Chegg. (2019, February 21). Solved MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION. [Link]
-
Wiley Online Library. (n.d.). ChemInform Abstract: Dimerization of Nitrile Oxides of the 1,2,5-Oxadiazole Series. [Link]
-
ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]
-
Royal Society of Chemistry. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study. [Link]
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. [Link]
-
Erland Stevens. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]
-
Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. [Link]
-
ACS Publications. (n.d.). Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. [Link]
-
Royal Society of Chemistry. (2023). Recent progress in synthesis and application of furoxan. [Link]
-
National Institutes of Health. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. [Link]
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- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
Technical Support Center: 3-Bromo-4,5-dihydroisoxazole Compounds
Introduction
Welcome to the Technical Support Center. You are likely working with 3-bromo-4,5-dihydroisoxazole derivatives as electrophilic "warheads" for covalent inhibition (e.g., targeting Cysteine residues in GAPDH or Keap1) or as synthetic intermediates.
The Core Challenge: These compounds are designed to be reactive. The strained isoxazoline ring, combined with the labile C-Br bond, creates a "stability paradox"—the features that make them potent biological tools also make them prone to degradation during storage and purification.
This guide replaces generic advice with chemically grounded troubleshooting protocols.
Module 1: Critical Storage Protocols
Status: Prevention Phase
The primary failure mode for 3-bromo-4,5-dihydroisoxazoles is oxidative aromatization (loss of HBr to form the aromatic isoxazole) or hydrolytic ring opening .
Storage Stability Matrix
| Variable | Recommendation | Technical Rationale |
| Temperature | -20°C to -80°C | Thermal energy accelerates the elimination of HBr. At RT, spontaneous aromatization is slow but significant over weeks. |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen promotes radical pathways that can cleave the C-Br bond. Moisture initiates hydrolytic ring opening to |
| Light | Amber Vials / Foil | The C-Br bond is photosensitive. UV/Vis exposure generates bromine radicals ( |
| State | Solid / Precipitate | Store as a solid. In solution (especially chlorinated solvents), the rate of aromatization increases due to trace acidity (HCl formation). |
FAQ: Storage Issues
Q: Can I store my compound in DMSO stock solution? A: Only for short-term use (days). DMSO is nucleophilic and hygroscopic. Over time, water absorbed by DMSO will attack the imine-like bond of the isoxazoline ring. For libraries, store as dry powder and reconstitute immediately before assay.
Q: My white solid turned yellow after a week at 4°C. Is it ruined?
A: Likely impure, but salvageable. The yellow color indicates the liberation of elemental bromine (
-
Action: Dissolve in minimal DCM, wash with dilute sodium thiosulfate (to quench
), dry over , and re-precipitate. Check NMR immediately.
Module 2: Troubleshooting Decomposition
Status: Diagnosis Phase
Users often confuse the dihydro (active) form with the aromatic (inactive) impurity. You must be able to distinguish them spectroscopically.
Diagnostic Workflow: Degradation Pathways
The following diagram illustrates the two main death pathways for your compound: Aromatization (driven by base/acid/silica) and Ring Opening (driven by nucleophiles/reduction).
Figure 1: Primary degradation pathways. Note that "Silica Gel" is a common culprit for facilitating the transition to the red "Aromatic" node.
NMR Forensics: The "Fingerprint" Region
To confirm stability, focus on the 4.0 – 6.5 ppm region of your
| Feature | Dihydroisoxazole (Target) | Isoxazole (Decomposed) |
| C5-H Proton | Multiplet/Triplet at 4.8 – 5.5 ppm | Absent (Carbon is now |
| C4-H Protons | Multiplet (2H) at 3.0 – 3.8 ppm | Singlet (1H) at ~6.5 – 6.8 ppm |
| Carbon Saturation | Fully aromatic ring |
Technical Insight: If you see a sharp singlet appearing around 6.5-6.8 ppm, your compound has aromatized. This is irreversible.
Module 3: Handling & Purification Protocols
Status: Action Phase
The most common point of failure is purification. Standard silica gel is slightly acidic (
Safe Purification Workflow
Do NOT use unbuffered silica gel for difficult separations. Follow this modified protocol.
Figure 2: Decision tree for purification. The "Neutralized Silica" path is recommended for 3-bromo-4,5-dihydroisoxazoles to prevent acid-catalyzed elimination.
Step-by-Step: The "Neutral Silica" Protocol
-
Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).
-
Buffering: Add 1% Triethylamine (Et3N) to the slurry. Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of neutral solvent (without Et3N) to remove excess base (excess base can cause ring opening).
-
Loading: Load your crude compound.
-
Elution: Run the column quickly. Do not leave the compound on silica overnight.
FAQ: Reactivity in Assays
Q: I am using this for GAPDH inhibition. Why is my
-
Mechanism:[1] These reducing agents contain thiols. Your compound is a "cysteine seeker." It will react with DTT in the buffer before it reaches the enzyme.
-
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less nucleophilic towards the isoxazoline warhead than DTT.
References
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. European Journal of Medicinal Chemistry. (2023).[1][2][3] Describes the synthesis and reactivity of the scaffold as a covalent warhead.
-
Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation. ChemistryOpen. (2018).[4] Details the electrophilic nature and stability in biological systems.
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. (2025).[5] Discusses the elimination/aromatization pathways and reactivity with nucleophiles.
-
13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Provides comparative NMR data for the aromatic isoxazole derivatives to aid in impurity identification.
Sources
- 1. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unipr.it [air.unipr.it]
- 4. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the purification of this important heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for the development of covalent inhibitors, achieving high purity is paramount.[1][2] This document will address common challenges and provide robust protocols to ensure the integrity of your compound.
The primary route to this compound is the 1,3-dipolar cycloaddition of bromonitrile oxide with ethyl acrylate.[3] While effective, this synthesis can result in a crude product containing unreacted starting materials, byproducts from the in situ generation of the nitrile oxide, and other impurities that necessitate careful purification.
Troubleshooting and Purification Strategy Selection
The first step in any successful purification is to assess the crude product and select the most appropriate technique. The following guide will help you navigate common issues and choose the best path forward.
FAQ: Initial Assessment and Common Issues
Q1: What are the most likely impurities in my crude this compound?
A1: Given the synthesis via 1,3-dipolar cycloaddition, you can expect:
-
Unreacted Ethyl Acrylate: This is a volatile starting material and can often be removed under high vacuum, but residual amounts may co-elute with the product in non-polar solvent systems.
-
Dibromoformaldoxime: The precursor to bromonitrile oxide.
-
Byproducts from Nitrile Oxide Generation: Depending on the method of in situ generation (e.g., using a base like sodium bicarbonate), you may have inorganic salts and other byproducts.[4]
-
Polymerized Material: Ethyl acrylate can polymerize under certain conditions.
-
Regioisomers: While the cycloaddition with ethyl acrylate is generally regioselective, trace amounts of the other regioisomer may be present.[5]
Q2: My crude product is an oil, but I expected a solid. What does this mean?
A2: The physical state of your crude product can be a good indicator of purity. If it is an oil, it likely contains a significant amount of residual solvent or low-melting impurities. If the pure compound is a solid, a successful purification should result in crystallization.
Q3: How do I choose between column chromatography and recrystallization?
A3: This decision depends on the nature and quantity of the impurities:
-
Column Chromatography: This is the most versatile and common method for purifying isoxazoline derivatives.[6][7] It is ideal for removing impurities with different polarities from your target compound.
-
Recrystallization: This method is best suited when your crude product is already relatively pure (>90%) and you want to remove small amounts of impurities. It is also excellent for obtaining high-quality crystalline material. If your crude product is an oil or contains multiple impurities with similar polarities to your product, chromatography is the better first step.
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for purifying your crude product.
Sources
- 1. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells [air.unipr.it]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles | MDPI [mdpi.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 1,3-Dipolar Cycloadditions - The Role of the Solvent
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how solvent choice can critically impact the efficiency of your 1,3-dipolar cycloaddition reactions. This guide is structured to help you troubleshoot common issues and make informed decisions in your experimental design.
Section 1: The Foundational Principle: A Concerted Mechanism
Before troubleshooting, it's crucial to understand the "why." The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocycles.[1][2] It is a concerted, pericyclic reaction where the 4π electrons of a 1,3-dipole and the 2π electrons of a dipolarophile react to form a new ring through a single, highly ordered transition state.[2][3]
This concerted nature is the primary reason why, in many classical examples, the choice of solvent has a surprisingly small effect on the reaction rate.[3] Unlike reactions that proceed through charged intermediates, the polarity of the reactants and the transition state in a typical 1,3-dipolar cycloaddition are quite similar. Consequently, changing the solvent's polarity does not dramatically stabilize or destabilize the transition state relative to the starting materials, leading to only minor changes in reaction speed.[3]
Caption: The concerted mechanism of a 1,3-dipolar cycloaddition.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered in the lab.
Q1: My reaction yield is low or the rate is unacceptably slow. My starting materials are soluble, so what's the next step for solvent optimization?
A: This is a classic problem. While the general rule suggests a weak solvent effect, there are critical exceptions and nuances to exploit.
-
Causality: The issue might not be polarity in the classical sense, but specific molecular interactions. Protic solvents (like methanol or water) can form hydrogen bonds with your reactants. This can be a double-edged sword. If the solvent hydrogen-bonds to the 1,3-dipole (e.g., a nitrile oxide), it can over-stabilize it, increasing the activation energy and slowing the reaction. Conversely, hydrogen bonding to an electron-withdrawing group on the dipolarophile (e.g., a carbonyl) can polarize the π-system, making it more reactive and accelerating the reaction.
-
Troubleshooting Steps:
-
Assess Your Substrates: Look at your 1,3-dipole and dipolarophile. Do they have hydrogen-bond donors or acceptors?
-
Switch Solvent Class: If you are in a polar aprotic solvent (like ACN or DMF), try a polar protic one (like EtOH or MeOH), and vice-versa. The change in performance will give you mechanistic clues.
-
Consider a Non-Coordinating Solvent: Solvents like Toluene or Dichloromethane are less likely to participate in strong specific interactions. They provide a good baseline to understand the intrinsic reactivity.
-
Explore "On-Water" Conditions: For water-insoluble reagents, running the reaction in an aqueous suspension can lead to dramatic rate accelerations. This "on-water" effect is attributed to hydrophobic forces that pack the organic molecules together and hydrogen bonding at the interface that stabilizes the transition state.[1]
-
Q2: I'm developing a new 1,3-dipolar cycloaddition. How do I choose a rational starting solvent?
A: A pragmatic approach is to screen a small, diverse set of solvents to quickly map the reaction's behavior.
-
Causality: The goal is to test different solvent properties—polarity, proticity, and coordinating ability—to find the optimal balance for solubility and reaction rate. Starting with extremes can quickly narrow the field.
-
Recommended Starting Solvents:
-
Toluene: A non-polar, aprotic standard. It's a good baseline and is excellent for reactions at elevated temperatures.
-
Acetonitrile (ACN): A polar, aprotic solvent. It dissolves a wide range of compounds without the complexities of hydrogen bonding.
-
Ethanol (EtOH): A polar, protic solvent. Its inclusion will immediately reveal if hydrogen bonding plays a significant role in your specific reaction.
-
Tetrahydrofuran (THF): A moderately polar, aprotic ether. It's a versatile and common choice, often providing a good balance of properties.
-
Q3: My reaction is producing a mixture of regioisomers or diastereomers. Can a change in solvent improve selectivity?
A: Generally, selectivity in 1,3-dipolar cycloadditions is dominated by Frontier Molecular Orbital (FMO) interactions and steric hindrance, not the solvent.[1][2] However, the solvent can play a secondary, modulating role.
-
Causality: The solvent can subtly alter the energy levels of the reactants' molecular orbitals and influence the synchronicity of bond formation in the transition state. A more polar solvent can enhance the polarization of the reactants, which may favor one electronic arrangement over another.[4] It can also influence the conformational preference of the reactants, potentially favoring an approach that leads to a specific diastereomer.
-
Troubleshooting Steps:
-
Don't Expect Miracles: Solvent changes typically result in modest shifts in selectivity ratios (e.g., from 2:1 to 4:1), not a complete reversal from one isomer to another.
-
Vary Polarity: Systematically test a range of solvents from non-polar (Hexane, Toluene) to highly polar (DMF, DMSO). This may reveal a trend that can be optimized.
-
Consider Hydrogen Bonding: Protic solvents can coordinate to functional groups, effectively increasing their steric bulk or altering electronic properties, which can influence which face of a reactant is more accessible.
-
Section 3: Advanced & Green Solvent Strategies (FAQs)
Q4: When should I consider using "green" solvents like water, ionic liquids (ILs), or deep eutectic solvents (DES)?
A: These solvents should be considered when conventional organic solvents give poor results or when sustainability is a primary goal. They often operate through different mechanisms than traditional solvents.
-
Water ("On-Water" Reactions): As mentioned, water can accelerate reactions by exploiting hydrophobic effects and stabilizing the transition state through its hydrogen-bonding network.[1] It is particularly effective for reactions between non-polar, poorly soluble reactants.
-
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures. They are non-volatile and can be highly polar. Their structured environment can pre-organize reactants, leading to lower reaction times and high yields.[1][5] Some ILs can even act as both solvent and catalyst.
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen-bond donors and acceptors (e.g., choline chloride and urea). Like ILs, they are green alternatives that can facilitate reactions through strong hydrogen-bonding interactions with the reactants, guiding them toward the desired product.[1]
Q5: Is running the reaction "neat" (solvent-free) a viable option?
A: Absolutely. For thermally stable reactants that are liquid or can be melted at a reasonable temperature, running the reaction neat is an excellent green chemistry practice.
-
Causality: By removing the solvent, you are running the reaction at the highest possible concentration. This maximizes the frequency of molecular collisions, which can lead to significantly reduced reaction times.[6] Recent studies have shown that solvent-free 1,3-dipolar cycloadditions can proceed with similar or even better yields and selectivity compared to solution-phase methods.[6] This approach aligns with green chemistry principles like waste prevention and atom economy.[6]
Section 4: Data Summary & Experimental Protocol
Table 1: General Impact of Solvent Class on 1,3-Dipolar Cycloadditions
| Solvent Class | Representative Solvents | Primary Interaction | Expected Impact on Rate | Notes |
| Non-Polar Aprotic | Toluene, Hexane, Dioxane | van der Waals forces | Baseline / Slow | Rate is often dependent on intrinsic reactivity. Good for establishing a baseline. |
| Polar Aprotic | ACN, DMF, DMSO, THF | Dipole-dipole interactions | Minor to moderate increase | Can improve solubility and may slightly stabilize a more polar transition state. |
| Polar Protic | MeOH, EtOH, H₂O | Hydrogen bonding | Highly variable | Can accelerate or decelerate the reaction depending on which reactant is more strongly solvated. |
| "Green" Solvents | Water, Ionic Liquids, DES | Hydrophobic effects, H-bonding, ion-pairing | Often significant acceleration | Can promote reactions through unique mechanisms not seen in conventional organic solvents.[1] |
| Solvent-Free | None (Neat) | Direct molecular collision | Often significant acceleration | Maximizes reactant concentration, leading to shorter reaction times.[6] |
Experimental Protocol: Systematic Solvent Screening Workflow
This protocol provides a self-validating system for determining the optimal solvent for your reaction.
Objective: To identify a solvent that provides the best balance of reaction rate, yield, and selectivity for a given 1,3-dipolar cycloaddition.
Methodology:
-
Setup: In parallel, set up 4-6 small-scale reactions (e.g., in 1-dram vials with stir bars). Ensure each vial is charged with identical amounts of the 1,3-dipole (1.0 eq) and dipolarophile (1.1 eq).
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Toluene, ACN, EtOH, THF) to achieve the same concentration (e.g., 0.1 M). Include a solvent-free (neat) reaction if feasible.
-
Reaction Conditions: Place all vials in a heating block set to a consistent temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1, 4, 8, 24 hours) using a suitable analytical technique (TLC, LC-MS, or GC). Note the time to completion or the relative conversion at the final time point.
-
Analysis: Once the reactions are complete (or a set time has passed), quench all reactions identically. Analyze the crude reaction mixture from each vial by ¹H NMR or LC-MS to determine the conversion, yield of the desired product, and the ratio of any isomers formed.
-
Selection: Compare the results. The optimal solvent is the one that provides the highest yield of the desired, pure product in the shortest amount of time.
Caption: A systematic workflow for efficient solvent screening.
References
-
1,3-Dipolar cycloaddition - Wikipedia. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Molecules, 25(1), 142. [Link]
-
On the Mechanism of 1,3-Dipolar Cycloadditions. A Reply. (Year N/A). ElectronicsAndBooks. [Link]
-
In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. (2020). ACS Publications. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2019). Iraqi National Journal of Chemistry. [Link]
-
Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2018). New Journal of Chemistry. [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2022). Molecules, 27(23), 8206. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar cycloaddition Reaction. (2019). Iraqi National Journal of Chemistry. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). ResearchGate. [Link]
Sources
Validation & Comparative
A Head-to-Head Kinetic Analysis: Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate and Congeners as Potent GAPDH Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of metabolic cancer therapeutics, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) has emerged as a pivotal target. Its central role in glycolysis, a pathway often hyperactivated in tumor cells—a phenomenon known as the Warburg effect—makes it a compelling point of intervention to disrupt cancer cell energy metabolism.[1] This guide provides an in-depth kinetic analysis of a promising class of GAPDH inhibitors: 3-bromo-4,5-dihydroisoxazole derivatives. While we will focus on the kinetic characterization of this class, with a particular interest in Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate, we will draw comparisons to other well-established GAPDH inhibitors, namely koningic acid and 3-bromopyruvate, to provide a comprehensive evaluation of their potential.
The Rationale for Targeting GAPDH
GAPDH catalyzes the sixth step of glycolysis, the oxidative phosphorylation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[2] Beyond this canonical function, GAPDH is implicated in a suite of non-glycolytic processes, including apoptosis, DNA repair, and autophagy, rendering it a nexus for cellular fate decisions.[1][3] The inhibition of GAPDH can therefore trigger a cascade of events leading to cancer cell death, making it an attractive strategy for anticancer drug development.[4][5]
Mechanism of Action: Covalent Inhibition of a Catalytic Cysteine
The 3-bromo-4,5-dihydroisoxazole scaffold represents a class of covalent inhibitors that target the catalytic cysteine residue (Cys152 in human GAPDH) in the enzyme's active site.[6] This covalent modification leads to the irreversible inactivation of the enzyme, offering the potential for high potency and prolonged duration of action.[7]
Experimental Workflow for Kinetic Analysis
A robust and reproducible kinetic analysis is paramount to characterizing and comparing enzyme inhibitors. The following workflow outlines the key experimental stages for assessing the inhibition of GAPDH.
Caption: Experimental workflow for the kinetic analysis of GAPDH inhibition.
Detailed Experimental Protocol: Colorimetric GAPDH Activity Assay
This protocol is adapted from commercially available kits and established literature.[1][8][9]
Materials:
-
Recombinant human GAPDH (hGAPDH)
-
Assay Buffer: 100 mM Triethanolamine (TEA), 10 mM EDTA, pH 8.6
-
Nicotinamide adenine dinucleotide (NAD⁺) solution
-
Sodium arsenate solution
-
Dithiothreitol (DTT) solution
-
Glyceraldehyde-3-phosphate (G3P) substrate solution
-
Inhibitor stock solutions (this compound, Koningic Acid, 3-Bromopyruvate) in a suitable solvent (e.g., DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer to their final working concentrations.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NAD⁺, sodium arsenate, and DTT.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor (vehicle only).
-
Enzyme Addition: Add a constant concentration of hGAPDH to each well.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the G3P substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.
Data Analysis: Unveiling the Kinetics of Inhibition
The raw kinetic data is processed to determine the initial reaction velocities (V₀) at each substrate and inhibitor concentration. These values are then used to generate graphical representations to elucidate the mechanism and potency of inhibition.
Michaelis-Menten and Lineweaver-Burk Plots
By plotting the initial velocity (V₀) against the substrate concentration ([S]), a Michaelis-Menten curve is generated. A more linear and informative representation is the Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S].[10][11] This plot is invaluable for distinguishing between different modes of reversible inhibition (competitive, non-competitive, and uncompetitive).[11] For covalent, irreversible inhibitors, this plot helps in understanding how the inhibitor affects the apparent Michaelis constant (Km) and maximum velocity (Vmax).
Caption: A representative Lineweaver-Burk plot illustrating the determination of Km and Vmax.
Dixon Plot
The Dixon plot is a graphical method used to determine the inhibition constant (Ki) for reversible inhibitors. It plots the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) at different fixed substrate concentrations.[12] While originally designed for reversible inhibition, it can be adapted to analyze the concentration-dependent inactivation by covalent inhibitors.
Comparative Kinetic Analysis of GAPDH Inhibitors
Below is a comparative summary of the kinetic parameters for these inhibitors.
| Inhibitor | Class | Mechanism of Action | Ki (µM) | k_inact (min⁻¹) / IC₅₀ (µM) | Reference |
| Spirocyclic 3-bromo-4,5-dihydroisoxazole | 3-Bromo-isoxazoline | Covalent | Not Reported | τ = 0.2003 min⁻¹ | [2] |
| Koningic Acid | Sesquiterpene | Covalent | 6.3 | 1.44 | [7] |
| 3-Bromopyruvate | Pyruvate analog | Covalent | ~25 | IC₅₀ < 30 | [4] |
Note: τ represents the time constant for inactivation, where a smaller value indicates a faster rate of inactivation. For 3-bromopyruvate, an IC₅₀ value is provided, which is the concentration required to inhibit 50% of the enzyme activity under specific conditions.
Mechanistic Insights into Inhibition
The 3-bromo-isoxazoline derivatives, koningic acid, and 3-bromopyruvate all act as covalent inhibitors, targeting the highly reactive catalytic cysteine residue in the GAPDH active site. This mechanism of irreversible inhibition is particularly advantageous for therapeutic applications as it can lead to a sustained pharmacological effect.
Caption: Covalent inhibition of GAPDH by 3-bromo-isoxazoline derivatives.
Conclusion and Future Directions
The kinetic analysis of 3-bromo-4,5-dihydroisoxazole derivatives reveals them to be a potent class of GAPDH inhibitors with a rapid mechanism of covalent inactivation. Their performance, particularly the rapid inactivation kinetics of the spirocyclic derivative, compares favorably with established GAPDH inhibitors like koningic acid and 3-bromopyruvate.
For drug development professionals, these findings underscore the potential of the 3-bromo-isoxazoline scaffold as a promising starting point for the design of novel anticancer agents targeting tumor metabolism. Future studies should focus on determining the specific kinetic constants (Ki, k_on, k_off) for a broader range of derivatives, including this compound, to establish a clear structure-activity relationship. Furthermore, comprehensive cell-based assays and in vivo studies are necessary to translate these promising in vitro kinetic profiles into therapeutic efficacy.
References
-
Gao, H., et al. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers (Basel), 11(3), 347. [Link]
-
Yadav, A., et al. (2017). Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death. Anticancer Research, 37(11), 6079-6088. [Link]
-
Moroni, G., et al. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers (Basel), 14(13), 3153. [Link]
-
Liberti, M. V., et al. (2017). Metabolic Control Analysis Uncovers a Predictive Model for Selective Targeting of the Warburg Effect through GAPDH Inhibition with a Natural Product. Cell Metabolism, 26(4), 648-659.e8. [Link]
-
LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. In Chemistry LibreTexts. Retrieved from [Link]
-
Pereira, da Silva, A. P., et al. (2009). Inhibition of energy-producing pathways of HepG2 cells by 3-bromopyruvate. Biochemical Journal, 417(3), 717-726. [Link]
-
Hulce, J. J., et al. (2022). Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. RSC Chemical Biology, 3(7), 888-895. [Link]
-
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O'Brien, T. S., et al. (2019). Evolved resistance to GAPDH inhibition results in loss of the Warburg Effect but retains a different state of glycolysis. bioRxiv. [Link]
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Moroni, G., et al. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers (Basel), 14(13), 3153. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Validation of Covalent Adduct Formation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. Unlike their non-covalent counterparts, these molecules form a stable, lasting bond with their protein target, offering potential advantages in potency and duration of action. However, this irreversible mechanism necessitates unambiguous, rigorous validation of target engagement. Mass spectrometry (MS) stands as the cornerstone technology for this task, providing definitive evidence of covalent adduct formation.[1][2]
This guide offers an in-depth comparison of the primary MS-based workflows used to validate and characterize covalent drug-protein adducts. Moving beyond mere procedural lists, we will explore the rationale behind key experimental choices, enabling you to design self-validating experiments and interpret your data with confidence.
Pillar 1: The Foundational Principle - Detecting the Mass Shift
The central premise of using mass spectrometry to validate a covalent interaction is elegantly simple: when a drug molecule forms a covalent bond with a protein, the mass of the resulting complex will be the sum of the protein's mass and the drug's mass (minus any leaving groups).[3][4] This "mass shift" is the primary evidence of adduct formation.[1][2] High-resolution mass spectrometry (HRMS) is the tool of choice, offering the accuracy and sensitivity required to detect these precise changes in mass.[5]
Two predominant strategies are employed to measure this mass shift: Intact Protein Analysis (a "top-down" approach) and Peptide Mapping (a "bottom-up" approach).[6][7] The choice between them is not arbitrary; it is dictated by the specific questions being asked at each stage of the drug discovery process.
Comparative Analysis of Core MS Workflows
The validation of a covalent adduct is a multi-step process, often beginning with confirmation of binding and progressing to the precise localization of the modification site.
Workflow 1: Intact Protein Analysis (Top-Down MS)
This approach analyzes the entire, undigested protein-drug conjugate.[7] It is the most direct method to confirm that a covalent modification has occurred on the target protein and to determine the stoichiometry of the interaction (i.e., how many drug molecules have bound to a single protein molecule).
The primary goal here is a rapid, clear "yes/no" answer to the question: "Did my compound bind covalently to the target protein?" By keeping the protein intact, we directly observe the mass of the entire complex, avoiding potential ambiguities that can arise from proteolytic digestion.[8]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: "Workflow for Intact Protein Analysis."
A robust protocol is designed to eliminate false positives and build confidence in the results.
-
Sample Preparation : Incubate the purified target protein with the covalent inhibitor in an MS-compatible buffer. It is critical to run parallel control samples:
-
Negative Control 1 : Protein only (to establish the baseline mass).
-
Negative Control 2 : Protein + a non-covalent binder (to ensure the observed mass shift is not from a persistent non-covalent interaction).
-
Experimental Sample : Protein + covalent inhibitor.
-
-
Chromatographic Separation : Subject the samples to liquid chromatography (LC), typically using a reversed-phase C4 column.[9] This step is crucial for desalting the sample and separating the protein from excess, unbound inhibitor.[2]
-
MS Data Acquisition : Analyze the eluting protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Electrospray ionization (ESI) is used to generate multiply charged ions from the intact protein.[8]
-
Data Analysis : The resulting spectrum, which shows a series of peaks representing different charge states, is computationally deconvoluted to determine the precise molecular weight of the species present.[2] A successful covalent modification will be evident as a new peak with a mass corresponding to the [Protein + Inhibitor] adduct.[2][3]
| Feature | Intact Protein Analysis (Top-Down) | Peptide Mapping (Bottom-Up) |
| Primary Question Answered | Did the compound bind? What is the stoichiometry? | Where did the compound bind? |
| Key Advantage | Direct confirmation of adduct on the correct protein; clear stoichiometry.[7] | High spatial resolution for identifying the exact modification site.[10] |
| Key Limitation | Does not identify the specific amino acid residue modified. | Can be biased by digestion efficiency; lower sequence coverage is possible.[10] |
| Sensitivity | Generally lower. | Higher, especially for low-abundance modifications.[10] |
| Throughput | High; analysis can be as fast as 20 seconds per sample.[4] | Lower; requires a multi-step sample preparation process. |
Workflow 2: Peptide Mapping Analysis (Bottom-Up MS)
Once covalent binding is confirmed at the intact protein level, the next critical step is to identify the precise amino acid residue that has been modified. This is accomplished using a bottom-up proteomics approach, commonly known as peptide mapping.[5][11]
MS/MS fragmentation, the technique used to sequence peptides, is most effective on smaller molecules.[10] Therefore, the large protein-drug adduct is proteolytically digested into a complex mixture of smaller peptides. By analyzing this mixture, we can isolate the specific peptide that carries the mass of the covalent modification and then use MS/MS to pinpoint the exact amino acid attachment site.[7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: "Workflow for Peptide Mapping Analysis."
-
Adduct Formation & Digestion :
-
Form the covalent adduct as described in the intact analysis. Run a "protein only" control in parallel.
-
Denature the protein samples (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide). This unfolding step is critical for ensuring efficient digestion.[7]
-
Digest the proteins into peptides using a specific protease, most commonly trypsin.[5]
-
-
LC-MS/MS Analysis :
-
Separate the resulting peptide mixture using reversed-phase liquid chromatography (e.g., a C18 column) coupled directly to the mass spectrometer.[12]
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode.[5] It cycles between:
-
MS1 Scan : A high-resolution scan to detect the masses of all peptides eluting from the column.
-
MS/MS Scans : The instrument selects the most intense peptide ions from the MS1 scan and fragments them (e.g., using collision-induced dissociation, CID) to generate fragment ion spectra.[10]
-
-
-
Data Analysis :
-
The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein.[5][13]
-
The search algorithm attempts to match the experimental fragment ions to theoretical fragments generated in silico.[5]
-
Crucially, the search parameters must include the mass of the covalent inhibitor as a potential modification. A successful identification occurs when a peptide's MS/MS spectrum is confidently matched, and the mass shift localizes to a specific amino acid.[14]
-
The most trustworthy data comes from building a multi-faceted case. For instance, if peptide mapping identifies Cysteine-239 as the modification site, a powerful validation step is to create a mutant version of the protein where Cysteine-239 is replaced by a non-reactive amino acid, like Alanine.[7] A subsequent intact mass spec experiment showing that the inhibitor no longer binds to the mutant protein provides compelling, orthogonal evidence that Cys-239 is the specific target.[3]
Conclusion: An Integrated Approach for Unquestionable Validation
Neither intact protein analysis nor peptide mapping is inherently superior; they are complementary techniques that answer different, equally important questions. The most robust validation strategy employs both.
-
Start with Intact Mass Analysis: Use this high-throughput method to rapidly screen compounds, confirm covalent binding to the correct target, and determine binding stoichiometry.
-
Proceed with Peptide Mapping: For promising hits, use peptide mapping to precisely identify the site of modification, providing critical data for structure-activity relationship (SAR) studies and mechanism-of-action confirmation.
-
Confirm with Mutagenesis: Where possible, use site-directed mutagenesis to provide orthogonal validation of the identified binding site.[3][7]
By judiciously applying these mass spectrometry workflows, researchers and drug developers can build a robust, data-rich package that validates covalent target engagement with the highest degree of scientific rigor.
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Gabizon, R., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(23), 5745. Available at: [Link]
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Parker, C. E., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3466–3474. Available at: [Link]
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North, A. (2020). Fundamentals: Intact protein mass spectrometry - tips and best practices. University of California, San Diego. Available at: [Link]
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Gama, M. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79. Available at: [Link]
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Gau, B. C., et al. (2015). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry (Tokyo, Japan), 4(Spec Iss), S0041. Available at: [Link]
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ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible covalent inhibitor screening. Available at: [Link]
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Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]
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Dai, S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 26(4), 540-552. Available at: [Link]
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Gini, M., & Cravatt, B. F. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 54, 1-10. Available at: [Link]
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LCGC International. (2026). Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates. Chromatography Online. Available at: [Link]
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Brenna, J. T. (n.d.). Covalent Adduct Chemical Ionization Mass Spectrometry. Cornell University. Available at: [Link]
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Salome, A., et al. (2024). Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. Pharmaceuticals, 17(5), 629. Available at: [Link]
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Safety Operating Guide
An In-Depth Technical Guide to the Proper Disposal of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS No. 823787-15-1). As a halogenated heterocyclic compound utilized in pharmaceutical research, its handling and disposal demand meticulous attention to safety and regulatory protocols to protect laboratory personnel and the environment.[1] This document is intended for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety standards.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of harmful byproducts during waste treatment and to comply with environmental regulations.[4][5] Understanding these hazards is the first step in a self-validating safety system, ensuring that all subsequent actions are informed by a clear risk assessment.
Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation[2] | ❗ | Gloves: Nitrile rubber gloves. For extensive handling, consider double gloving or using heavier Viton or thick-cut nitrile gloves.[5] Lab Coat: A fully buttoned lab coat is mandatory.[5] |
| H319: Causes serious eye irritation[2] | ❗ | Eye Protection: ANSI-approved chemical splash goggles are required.[5] A face shield should be used when there is a significant risk of splashing.[5] |
| H335: May cause respiratory irritation[2] | ❗ | Respiratory Protection: All handling of the pure compound or solutions should be conducted in a certified chemical fume hood to avoid inhaling vapors or aerosols.[5][6] Respiratory protection may be required for spills outside a fume hood.[5] |
Source: Synthesized from multiple safety data sheets for similar compounds and general laboratory safety guidelines.[2][3][5][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under the Resource Conservation and Recovery Act (RCRA), as implemented by the U.S. Environmental Protection Agency (EPA).[7][8] Laboratories are considered hazardous waste generators and must adhere to a "cradle-to-grave" management system.[8]
The cardinal rule of chemical waste management is proper segregation. Halogenated organic waste must be collected separately from non-halogenated waste.[9] Co-mingling these waste streams significantly increases disposal costs and can create unforeseen chemical hazards.[10]
Experimental Protocol: Waste Collection
-
Select an Appropriate Container: Use a designated, compatible waste container, typically a polyethylene or glass bottle provided by your institution's Environmental Health & Safety (EH&S) department.[5] Ensure the container is clean, dry, and has a secure, vapor-tight lid.[9]
-
Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[4] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")[4]
-
The accumulation start date (the date the first drop of waste is added)
-
The name of the principal investigator or laboratory supervisor
-
-
Transferring Waste: Conduct all transfers of waste within a chemical fume hood.[4] Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[9] Store it in a designated satellite accumulation area (SAA), which should be a secondary containment bin to prevent the spread of spills.[4] The SAA must be located at or near the point of generation.
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 180 days for small quantity generators), it must be disposed of through your licensed hazardous waste facility.
-
Storage Location: Store the sealed and labeled container in your laboratory's designated SAA.[4]
-
Segregation in Storage: Ensure the container is segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[5]
-
Visibility: The hazardous waste tag must be clearly visible at all times.[4]
Spill Management and Emergency Procedures
Even with the best practices, spills can occur. A swift and appropriate response is crucial to mitigate risks.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[4]
-
Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a sealable bag or container.[4]
-
Label as Hazardous Waste: Label the bag or container as "Hazardous Waste" with a clear description of the contents.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Place all cleaning materials in the hazardous waste bag.
-
Request Pickup: Arrange for the disposal of the spill cleanup waste through your EH&S department.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and then drink plenty of water. Seek immediate medical attention.[6][11]
The Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations involving hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories."[12][13] This standard mandates the creation of a written Chemical Hygiene Plan (CHP).[12][14] Your institution's CHP is the primary document outlining the specific procedures for handling and disposing of hazardous chemicals, including this compound. It is your responsibility to be familiar with and adhere to your institution's CHP.
The EPA's RCRA regulations provide the legal framework for the management of hazardous waste.[7][8] These regulations dictate everything from how waste is identified and counted to how it is transported and ultimately disposed of.[15] Compliance is not optional and is essential for ensuring the safety of the community and the environment.
Visualizing the Disposal Process
To further clarify the procedural logic, the following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
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Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). PubMed Central. [Link]
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Mastering the Safe Handling of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate: A Guide for the Modern Researcher
For the discerning researcher engaged in the nuanced field of pharmaceutical development, the mastery of handling specialized reagents is paramount. Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate, a key building block in the synthesis of novel therapeutics, demands a protocol built on a foundation of safety and precision. This guide moves beyond mere procedural recitation to provide a comprehensive operational plan, grounded in the principles of causality and self-validating systems, ensuring the integrity of your research and the safety of your team.
Immediate Safety and Hazard Assessment
This compound (CAS: 823787-15-1) is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Understanding these hazards is the first step in mitigating risk. The operational and disposal plans outlined below are designed to create a multi-layered defense against these potential exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a critical component of a safe experimental design. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield provides robust protection against splashes of this eye-irritating liquid. |
| Hand Protection | Nitrile gloves. | While no specific breakthrough time data for this compound is readily available, nitrile gloves offer good resistance to a range of organic chemicals. It is crucial to inspect gloves before use and change them immediately if contamination is suspected. For prolonged handling, consider double-gloving. |
| Body Protection | A lab coat that covers your arms and closes at the front. | This protects the skin on your arms and torso from accidental splashes. |
| Respiratory Protection | To be used based on a risk assessment. | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2] If there is a potential for aerosol generation outside of a fume hood, a respirator may be necessary. |
The Handling Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, with each step logically flowing from the last to ensure minimal exposure and maximum experimental control.
Caption: A logical workflow for the safe handling of this compound.
1. Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the prescribed PPE as detailed in the table above.
2. Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height to ensure proper airflow. All manipulations of the compound must be performed within the fume hood.[2]
3. Assemble All Necessary Equipment: Gather all glassware, reagents, and waste containers before commencing the experiment to minimize movement in and out of the fume hood.
4. Transfer Compound in Fume Hood: Carefully transfer the required amount of this compound. Avoid splashing.
5. Perform Reaction: Conduct your experimental procedure within the fume hood.
6. Decontaminate Glassware and Surfaces: After use, decontaminate all glassware and the work surface within the fume hood.
7. Segregate Halogenated Waste: This is a critical step. As a brominated compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[3] The container must be properly labeled and kept closed when not in use.[3][4]
8. Dispose of Contaminated PPE: Contaminated gloves and any disposable labware should be placed in a designated solid waste container for hazardous materials.
9. Wash Hands Thoroughly: After removing your PPE, wash your hands with soap and water.
Emergency Procedures: A Plan for the Unexpected
Skin Contact:
-
Immediately remove any contaminated clothing.[5]
-
Rinse the affected area with lukewarm water for at least 15 to 20 minutes.[5]
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush the eyes with lukewarm water for at least 20 minutes, holding the eyelids open.[6] An emergency eyewash station should be used.
-
Remove contact lenses if present and easy to do.[6]
-
Seek immediate medical attention from an eye specialist.[6]
Spill Cleanup: For a minor spill within a chemical fume hood:
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE, including nitrile gloves and eye protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).[7]
-
Working from the outside in, carefully sweep the absorbed material into a designated container for halogenated waste.[7]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place all cleanup materials in the halogenated waste container.
-
Label the waste container appropriately.
For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Ensuring a Safe End-of-Life for Your Reagents
The proper disposal of halogenated compounds is not only a matter of regulatory compliance but also of environmental stewardship.
Waste Segregation is Key:
-
Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[3]
-
Solid Waste: Contaminated items such as pipette tips, absorbent materials from spills, and contaminated gloves should be collected in a separate, labeled container for solid hazardous waste.
Why Segregation Matters: Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[8] Mixing with non-halogenated waste can complicate and increase the cost of disposal.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research environment.
References
-
Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
Milansafety. (2024, June 23). What to Do When Chemicals Drop on Your Body or Eye. Retrieved from [Link]
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Texas A&M University – Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
Sources
- 1. This compound 95% | CAS: 823787-15-1 | AChemBlock [achemblock.com]
- 2. chemicea.com [chemicea.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. milansafety.com [milansafety.com]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
